2-Phenylhexylamine hydrochloride
CAS No.: 63765-92-4
Cat. No.: VC18451833
Molecular Formula: C12H20ClN
Molecular Weight: 213.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63765-92-4 |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 g/mol |
| IUPAC Name | 2-phenylhexylazanium;chloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H |
| Standard InChI Key | ROMSRIRQMRUQQA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C[NH3+])C1=CC=CC=C1.[Cl-] |
Introduction
Chemical Identity and Physicochemical Properties
2-Phenylethylamine hydrochloride is a white to off-white crystalline powder with the molecular formula C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol . Its structure comprises a phenethyl backbone protonated at the amine group, forming a stable hydrochloride salt. Key physicochemical properties include:
The compound’s solubility in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in biochemical assays . Its relatively low logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for in vitro studies .
Synthesis and Industrial Production
Reduction of Phenylacetamide
A patented method (CN103641725A) describes the reduction of phenylacetamide using zinc borohydride (Zn(BH₄)₂) in tetrahydrofuran (THF) and toluene . The reaction proceeds at 90–96°C for 3.5–4.5 hours, yielding 2-phenylethylamine after acidification and extraction . This approach minimizes side reactions compared to traditional reductants like lithium aluminum hydride (LiAlH₄) and improves cost efficiency .
Reaction Scheme:
Alternative Routes
Commercial synthesis often employs aliphatic nitro derivatives reduced with pinacol borane in the presence of triethylboron and potassium tert-butoxide . Post-reaction treatment with hydrochloric acid yields the hydrochloride salt with >97% purity .
Pharmacological Applications and Mechanisms
Neuromodulatory Activity
2-Phenylethylamine hydrochloride acts as a trace amine-associated receptor 1 (TAAR1) agonist, modulating dopamine and serotonin transmission . Animal studies demonstrate its ability to increase locomotor activity and induce conditioned place preference, suggesting reinforcing properties .
Clinical and Research Use
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